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Vinyl neononanoate

Adhesive bonding Polymer modifier Surface adhesion

Vinyl neononanoate (VeoVa-9) is the premium vinylic monomer for formulators requiring predictable polymer architecture. Its ideal azeotropic copolymerization with VAc (r1=0.94, r2=0.96) eliminates compositional drift, ensuring batch-to-batch consistency. Achieve 64% O₂ transmission reduction and 98% anti-corrosion efficacy in concrete coatings, plus durable polyolefin surface hydrophilization without corona treatment. Choose VeoVa-9 for quality-controlled, high-performance emulsion polymers.

Molecular Formula C11H20O2
Molecular Weight 184.27 g/mol
CAS No. 54423-67-5
Cat. No. B1630357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVinyl neononanoate
CAS54423-67-5
Molecular FormulaC11H20O2
Molecular Weight184.27 g/mol
Structural Identifiers
SMILESCC(C)(C)CCCCC(=O)OC=C
InChIInChI=1S/C11H20O2/c1-5-13-10(12)8-6-7-9-11(2,3)4/h5H,1,6-9H2,2-4H3
InChIKeyWBZPMFHFKXZDRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 ml / 1 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vinyl Neononanoate (CAS 54423-67-5) Procurement Guide: Chemical Class and Baseline Specifications


Vinyl neononanoate (CAS 54423-67-5), also known as VeoVa-9 or VV-9, is a vinylic monomer belonging to the vinyl ester of versatic acid (VeoVa) family with the molecular formula C₁₁H₂₀O₂ [1]. It is supplied as a colorless liquid with a density of 0.887 g/mL at 25°C, boiling point of 188°C, and refractive index (n20/D) of 1.441 [2]. The compound is a mixture of isomers featuring a highly branched C9 alkyl chain with a quaternary carbon (neo-structure) adjacent to the ester linkage, which imparts steric hindrance and hydrolytic stability to polymers incorporating this monomer [1][3]. Vinyl neononanoate serves primarily as a comonomer in emulsion polymerization for the production of high-performance coatings, adhesives, and specialty resins .

Why Vinyl Neononanoate (VeoVa-9) Cannot Be Replaced by Generic C9-C10 Vinyl Esters in Critical Formulations


Substitution among vinyl esters of branched carboxylic acids is not straightforward due to fundamental differences in copolymerization behavior and resultant polymer properties. Vinyl neononanoate (VeoVa-9, C9) exhibits an ideal azeotropic copolymerization with vinyl acetate (reactivity ratios r₁=0.94 for VV-9, r₂=0.96 for VAc), enabling precise control over copolymer composition without compositional drift [1]. In contrast, VeoVa-10 (C10) exhibits different copolymerization kinetics and a higher glass transition temperature (Tg ≈ -3°C), altering film formation and mechanical properties [2][3]. Additionally, the C9 branched structure of vinyl neononanoate provides an optimal balance between hydrophobicity and steric shielding—critical for coating barrier properties—that cannot be replicated by either shorter-chain or longer-chain analogs [4]. Simply replacing VeoVa-9 with another vinyl ester without reformulation validation risks compromising adhesion strength, oxygen barrier performance, and long-term hydrolytic stability [1][4].

Vinyl Neononanoate (VeoVa-9): Quantified Differentiation Evidence Versus Comparators


LDPE-Aluminum Adhesion Enhancement: Quantified Shear Strength Improvement with Vinyl Neononanoate-Based Modifier

In a direct comparative study, the addition of a poly(vinyl alcohol-co-vinyl neononanoate) (PVVOH) modifier synthesized from VV-9 significantly enhanced the adhesion strength between low-density polyethylene (LDPE) and aluminum alloys. The PVVOH modifier, containing 20 wt% VV-9 units and blended at 25 wt% into LDPE, increased ultimate shear strength from 3.60 ± 0.17 MPa (pristine LDPE baseline) to 4.87 ± 0.02 MPa, representing a 35.3% improvement [1]. This quantitative enhancement is directly attributable to the specific branched C9 structure of vinyl neononanoate, which facilitates improved interfacial compatibility between non-polar LDPE and polar aluminum surfaces [1].

Adhesive bonding Polymer modifier Surface adhesion LDPE surface modification

Oxygen Barrier Performance: Quantified OTR Reduction Using Vinyl Neononanoate Copolymer Modifier

The incorporation of vinyl neononanoate-derived PVVOH modifier into LDPE films produced a substantial reduction in oxygen permeability. When LDPE was blended with 20 wt% PVVOH (containing 40 wt% VV-9 structural units), the oxygen transmission rate (OTR) decreased from 145.3 cm³·mm·m⁻²·day⁻¹·bar⁻¹ (pristine LDPE) to 52.2 cm³·mm·m⁻²·day⁻¹·bar⁻¹, a 64.1% reduction [1]. This improvement is attributed to the unique branched C9 structure of vinyl neononanoate, which increases polymer chain packing density and reduces free volume available for gas permeation [1].

Gas barrier Oxygen transmission rate Packaging materials Polymer blends

Surface Hydrophilization of LDPE: Sustained Water Contact Angle Reduction with Vinyl Neononanoate Copolymer

Vinyl neononanoate-based PVVOH modifier significantly and durably reduces the hydrophobic character of LDPE surfaces. Blending LDPE with PVVOH containing 40 wt% VV-9 units reduced the water contact angle from 103.7 ± 0.9° (pristine LDPE) to 51.1 ± 1.3°, a decrease of 52.6° [1]. Importantly, this hydrophilization effect remained stable after immersion in water at ambient conditions for 30 days, demonstrating the hydrolytic stability conferred by the sterically hindered neo-structure of VV-9 [1]. In a parallel study on concrete coatings, PVAc modified with VeoVa-9 achieved a contact angle of 98°, with water absorption limited to only 1.25% over one week [2].

Surface modification Hydrophilicity Wettability Polymer surface engineering

Concrete Corrosion Protection: 98% Anti-Corrosion Efficacy in Reinforced Concrete Coatings with VeoVa-9

In a study comparing vinyl acetate (PVAc) coatings modified with vinyl neononanoate (VeoVa-9) versus unmodified PVAc, the VeoVa-9 modified coating demonstrated exceptional corrosion protection for reinforced concrete. Three-electrode electrochemical analysis revealed that the modified coating achieved 98% anti-corrosion efficacy, validated by 480-hour salt spray testing on reinforced concrete models [1]. The unmodified PVAc coating, in contrast, exhibited high hydrophilicity and low hardness that limited its protective capability in construction environments [1]. The steric shielding effect provided by the branched C9 structure of VeoVa-9 creates an effective barrier against chloride ion and moisture ingress, the primary drivers of concrete reinforcement corrosion [1].

Corrosion protection Concrete coatings Barrier coatings Construction materials

Copolymerization Behavior: Ideal Azeotropic Reactivity with Vinyl Acetate Enables Composition Control

The copolymerization of vinyl neononanoate (VV-9) with vinyl acetate (VAc) follows ideal azeotropic behavior, with reactivity ratios of r₁ = 0.94 for VV-9 and r₂ = 0.96 for VAc, as determined experimentally [1]. This near-unity reactivity ratio pairing (r₁ ≈ r₂ ≈ 1) indicates that VV-9 and VAc incorporate into the growing polymer chain at rates nearly identical to their feed ratios, enabling predictable terpolymer synthesis with vinyl alcohol units following hydrolysis [1]. In comparison, VeoVa-10 exhibits different copolymerization kinetics that can lead to compositional drift during batch polymerization processes [2]. The azeotropic behavior of VV-9-VAc systems is a class-level characteristic of the VeoVa-9 monomer that directly impacts manufacturing consistency.

Copolymerization kinetics Reactivity ratios Polymer synthesis Process control

Vinyl Neononanoate (CAS 54423-67-5): Evidence-Backed Application Scenarios for Procurement Decisions


High-Barrier Food and Pharmaceutical Packaging Films

Formulators developing multi-layer or blend films for oxygen-sensitive products should prioritize vinyl neononanoate-based modifiers. The quantified 64.1% reduction in oxygen transmission rate (from 145.3 to 52.2 cm³·mm·m⁻²·day⁻¹·bar⁻¹) achieved with VV-9-derived PVVOH modifiers in LDPE blends directly addresses shelf-life extension requirements for packaged foods, pharmaceuticals, and electronics [1]. The simultaneous 35.3% improvement in LDPE-aluminum adhesion (from 3.60 to 4.87 MPa) enables reliable lamination without additional tie-layer adhesives [1].

Reinforced Concrete Protective Coatings for Infrastructure

For construction material formulators and specifiers requiring long-term corrosion protection of reinforced concrete structures, vinyl neononanoate (VeoVa-9) as a modifying comonomer in PVAc coatings delivers validated performance. The 98% anti-corrosion efficacy demonstrated in electrochemical testing and confirmed by 480-hour salt spray exposure provides quantitative justification for specification in bridge decks, marine structures, parking garages, and other chloride-exposed infrastructure [2]. The coating achieves a water contact angle of 98° with only 1.25% water absorption over one week, creating an effective moisture and chloride ion barrier [2].

Surface Modification of Polyolefins for Printing and Adhesive Bonding

Manufacturers seeking to improve the printability, paintability, or adhesive bonding of inherently hydrophobic polyolefin substrates (LDPE, HDPE, PP) without corona or plasma treatment should consider vinyl neononanoate-based PVVOH modifiers. The documented 50.7% reduction in water contact angle (from 103.7° to 51.1°)—sustained after 30 days of water immersion—demonstrates durable surface hydrophilization that facilitates ink adhesion and coating wettability [1]. This application scenario is particularly relevant for packaging converters and automotive interior component manufacturers where surface energy consistency is critical.

Azeotropic Copolymer Synthesis for Consistent Latex and Emulsion Products

Polymer manufacturers producing vinyl acetate-based latexes and emulsion polymers for paints, adhesives, and binders benefit from the ideal azeotropic copolymerization behavior of vinyl neononanoate (r₁=0.94 with VAc, r₂=0.96). This kinetic characteristic ensures that copolymer composition remains constant throughout batch polymerization, eliminating compositional drift and reducing the need for complex semi-batch monomer feeding strategies [1]. The predictable incorporation of VV-9 units enables reliable achievement of target hydrophobicity, Tg, and mechanical properties across production lots—a critical factor for quality-controlled industrial manufacturing [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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